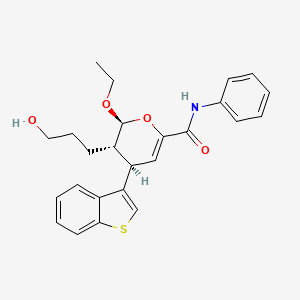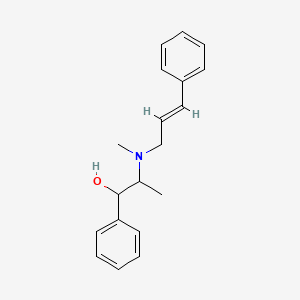
Cinnamedrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Cinnamedrine can be synthesized from ephedrine and cinnamyl bromide. The reaction involves the substitution of the hydroxyl group in ephedrine with the cinnamyl group from cinnamyl bromide . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product.
化学反応の分析
Cinnamedrine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Major products formed from these reactions include ketones, aldehydes, and substituted amines.
科学的研究の応用
Cinnamedrine has been studied for its various applications in scientific research:
Chemistry: It is used as a model compound to study sympathomimetic drugs and their reactions.
作用機序
Cinnamedrine exerts its effects by interacting with neurotransmitter systems in the brain, including those that regulate dopamine, norepinephrine, and serotonin. These interactions are critical for mood regulation, alertness, and cognitive function . Additionally, its local anesthetic properties are due to its ability to block sodium channels, thereby inhibiting nerve signal transmission .
類似化合物との比較
Cinnamedrine is similar to other sympathomimetic drugs such as ephedrine and pseudoephedrine. it is unique in its combination of sympathomimetic and local anesthetic properties. Similar compounds include:
Ephedrine: Primarily used as a decongestant and bronchodilator.
Pseudoephedrine: Commonly used in cold medications for its decongestant effects.
Phenylephrine: Another sympathomimetic drug used as a decongestant and to increase blood pressure.
This compound’s unique combination of properties makes it a valuable compound for various applications in medicine and research.
特性
CAS番号 |
90-86-8 |
|---|---|
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC名 |
2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C19H23NO/c1-16(19(21)18-13-7-4-8-14-18)20(2)15-9-12-17-10-5-3-6-11-17/h3-14,16,19,21H,15H2,1-2H3 |
InChIキー |
YMJMZFPZRVMNCH-UHFFFAOYSA-N |
異性体SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C/C=C/C2=CC=CC=C2 |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2 |
正規SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2 |
外観 |
Solid powder |
melting_point |
75.0 °C |
その他のCAS番号 |
90-86-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
alpha-(1-(cinnamylmethylamino)ethyl)benzyl alcohol cinnamedrine cinnamedrine hydrochloride, ((R*,S*)-(+-))-isomer cinnamedrine hydrochloride, (S-(R*,S*))-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





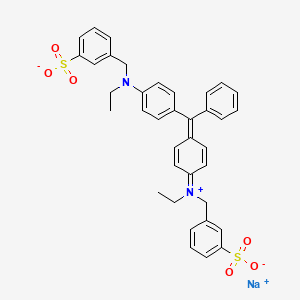
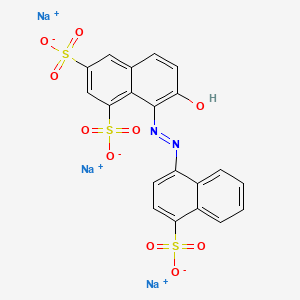
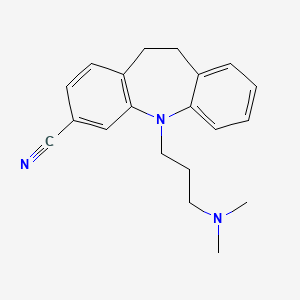
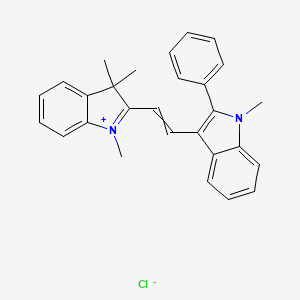

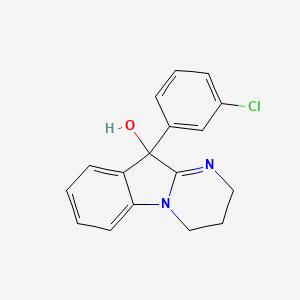

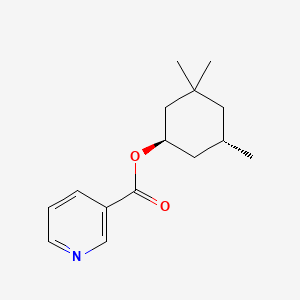

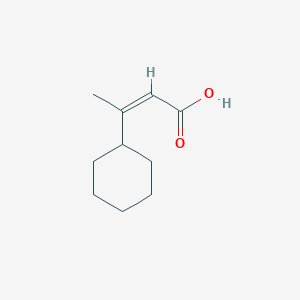
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B1668988.png)
